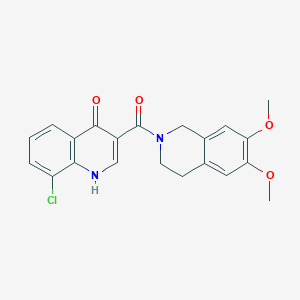
(8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions can be employed to introduce the 8-chloro and 4-hydroxy groups on the quinoline ring.
Synthesis of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.
Coupling Reaction: Finally, the quinoline and isoquinoline derivatives can be coupled using a suitable coupling reagent like EDCI or DCC to form the desired methanone compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Potential therapeutic applications include the treatment of infectious diseases, cancer, and neurological disorders.
Industry
The compound can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent.
Berberine: An isoquinoline alkaloid with antimicrobial properties.
Uniqueness
The unique combination of the quinoline and isoquinoline moieties in (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19ClN2O4 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
8-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-17-8-12-6-7-24(11-13(12)9-18(17)28-2)21(26)15-10-23-19-14(20(15)25)4-3-5-16(19)22/h3-5,8-10H,6-7,11H2,1-2H3,(H,23,25) |
InChI Key |
PPYFTORVCYESGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


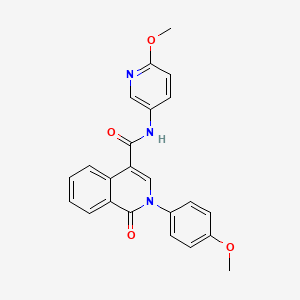
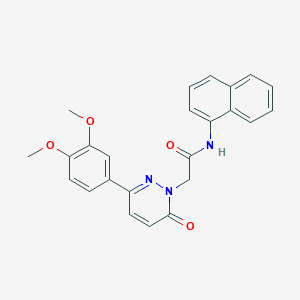
![4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11007851.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11007855.png)
![3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11007859.png)
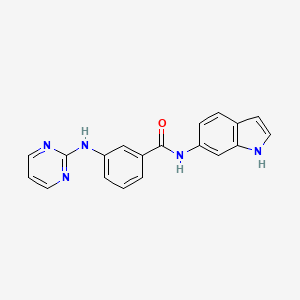
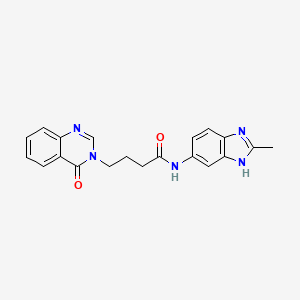
![2-[(furan-2-ylmethyl)amino]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007879.png)
![N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]glycine](/img/structure/B11007885.png)
![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}propanoic acid](/img/structure/B11007890.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid](/img/structure/B11007895.png)
![methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate](/img/structure/B11007896.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11007914.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone](/img/structure/B11007917.png)
